4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 4-methylphenyl sulfoxide

Description

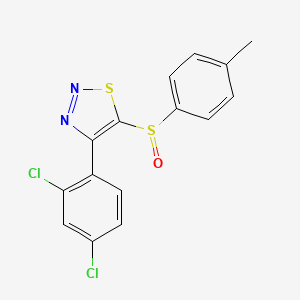

4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 4-methylphenyl sulfoxide (CAS 350997-29-4) is a sulfur-containing heterocyclic compound characterized by a 1,2,3-thiadiazole core substituted with a 2,4-dichlorophenyl group at position 4 and a 4-methylphenyl sulfoxide moiety at position 5 .

Key structural features:

- 2,4-Dichlorophenyl group: Enhances lipophilicity and steric bulk, influencing membrane permeability and target binding.

- 4-Methylphenyl sulfoxide: Introduces chirality (if present) and modulates solubility and stability.

Properties

IUPAC Name |

4-(2,4-dichlorophenyl)-5-(4-methylphenyl)sulfinylthiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2OS2/c1-9-2-5-11(6-3-9)22(20)15-14(18-19-21-15)12-7-4-10(16)8-13(12)17/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLSYGANMWRUCPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)C2=C(N=NS2)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 4-methylphenyl sulfoxide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides with suitable electrophiles.

Introduction of the Dichlorophenyl Group: This step involves the substitution reaction where a dichlorophenyl group is introduced to the thiadiazole ring, often using chlorinating agents.

Sulfoxidation: The final step involves the oxidation of the sulfide to sulfoxide. Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

Sulfoxide groups are redox-active, making oxidation/reduction a key pathway.

-

Oxidation to sulfone :

Under strong oxidizing conditions (e.g., HO/AcOH or mCPBA), the sulfoxide group may oxidize further to a sulfone. For example:Similar sulfone formation has been observed in thiadiazole-linked sulfoxides under analogous conditions .

-

Reduction to sulfide :

Reducing agents like LiAlH or PCl can revert the sulfoxide to a sulfide:This is critical in modifying pharmacological activity, as sulfides often exhibit distinct biological properties compared to sulfoxides .

Nucleophilic Substitution at the Thiadiazole Ring

The 1,2,3-thiadiazol-5-yl moiety is susceptible to nucleophilic attack due to electron-deficient sulfur and nitrogen centers.

-

Displacement of chloride (if present) :

If the thiadiazole ring contains a leaving group (e.g., Cl), nucleophiles such as amines or alkoxides could replace it. For instance:This reactivity aligns with methods used to synthesize ureido-thiadiazole derivatives .

-

Ring-opening reactions :

Under acidic or basic conditions, the thiadiazole ring may undergo cleavage. For example, treatment with hydrazine could yield thiosemicarbazide derivatives .

Electrophilic Aromatic Substitution

The 4-methylphenyl group attached to the sulfoxide may undergo electrophilic substitution:

-

Nitration :

Reaction with HNO/HSO introduces a nitro group at the para position of the methylphenyl ring. -

Halogenation :

Halogens (Cl, Br) can add to the aromatic ring in the presence of Lewis acids like FeCl .

Cross-Coupling Reactions

The aryl halide (2,4-dichlorophenyl) group enables participation in metal-catalyzed couplings:

-

Suzuki coupling :

Using Pd catalysts, the chloride could be replaced with aryl/heteroaryl boronic acids. This is a common strategy to diversify thiadiazole-based scaffolds .

Thermal Decomposition

Thiadiazoles are known to decompose upon heating, releasing N and forming thioketenes or other intermediates. For example:

This reactivity is leveraged in polymer chemistry and materials science .

Hydrolysis

Under acidic or basic conditions, the sulfoxide group may hydrolyze:

-

Acidic hydrolysis :

Could yield sulfonic acids or disulfides.

Mechanistic Considerations

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens.

- Mechanism of Action : The compound exhibits its antimicrobial properties through inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism. Molecular docking studies suggest that it binds effectively to bacterial proteins such as DNA gyrase and topoisomerase, which are critical for bacterial replication and survival .

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several thiadiazole derivatives, including this compound, against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics like linezolid, indicating a strong potential for therapeutic use against resistant infections .

Anticancer Properties

The compound has also been investigated for its anticancer properties, particularly against breast cancer cell lines.

- Cytotoxicity Studies : In vitro experiments demonstrated that at concentrations above 10 µM, the compound resulted in a significant reduction in cell viability in MCF7 breast cancer cells. This suggests a potential role in cancer therapy by targeting specific pathways involved in tumor growth and proliferation .

Case Study: Cytotoxic Effects

In a comparative analysis of various sulfonamide derivatives on different cancer cell lines, this compound showed promising results with notable cytotoxic effects. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Agricultural Applications

Beyond medicinal uses, there is emerging interest in the application of this compound within agricultural science.

- Pesticidal Activity : Preliminary studies suggest that derivatives of thiadiazole compounds can act as effective pesticides. They may disrupt metabolic pathways in pests similar to their action against microbial pathogens. This could lead to the development of novel agrochemicals that are less harmful to beneficial organisms while effectively controlling pest populations .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 4-methylphenyl sulfoxide involves its interaction with molecular targets through its functional groups. The sulfoxide group can participate in hydrogen bonding and dipole-dipole interactions, while the aromatic rings can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

1,3,4-Oxadiazole Derivatives

- 2-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-1,3,4-oxadiazole (Compound 20): This oxadiazole derivative shares the 2,4-dichlorophenyl substituent but replaces the thiadiazole core with a 1,3,4-oxadiazole ring. Synthesized via oxidation of the corresponding thioether (98% purity), it demonstrates the stability of sulfones under oxidative conditions .

1,2,4-Triazole Derivatives

- 4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione: This triazole-thione compound features a difluorophenyl group and a sulfonyl-substituted phenyl ring. The thione (-C=S) group enables hydrogen bonding, contrasting with the sulfoxide’s lone pair interactions.

Functional Group Modifications

Sulfoxide vs. Sulfonyl vs. Thioether

- Sulfoxide : Intermediate oxidation state, making it susceptible to further oxidation to sulfones. Enhances solubility compared to thioethers.

- Sulfonyl : Higher polarity and stability but reduced membrane permeability.

- Thioether (-S-) : Lipophilic and redox-stable but prone to oxidation under harsh conditions.

Chloro vs. Fluoro Substituents

- 2,4-Dichlorophenyl : Increases lipophilicity (ClogP ~3.5) and steric hindrance, favoring hydrophobic interactions.

- 2,4-Difluorophenyl : Lower lipophilicity (ClogP ~2.8) and improved metabolic stability due to fluorine’s electronegativity.

Physicochemical and Structural Comparison Table

Abbreviations: DCP = Dichlorophenyl; DFP = Difluorophenyl.

Biological Activity

4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 4-methylphenyl sulfoxide is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its efficacy against various biological targets.

- Molecular Formula : C14H12Cl2N2OS

- Molecular Weight : 339.26 g/mol

- CAS Number : 134551-69-2

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that derivatives of thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown promising results:

These values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.

The mechanism through which thiadiazole derivatives exert their anticancer effects often involves the induction of apoptosis. Studies have shown that these compounds can activate apoptotic pathways by increasing the expression of pro-apoptotic proteins like p53 and caspase-3, leading to programmed cell death in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, the compound has been evaluated for antimicrobial activity. Preliminary studies suggest efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL |

These findings indicate that the compound may serve as a potential antimicrobial agent.

Case Studies

Several case studies have explored the biological activity of thiadiazole derivatives:

- Study on MCF-7 Cells : A study demonstrated that a related thiadiazole derivative induced apoptosis in MCF-7 cells with an IC50 value of 0.65 µM. Flow cytometry analysis confirmed increased levels of cleaved caspase-3 and p53 expression .

- Antimicrobial Efficacy : Another investigation reported that the compound exhibited significant antibacterial activity against Staphylococcus aureus with an MIC of 16 µg/mL. The study suggested that the mechanism involved disruption of bacterial cell membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.